molecular formula C14H17NO6 B554436 (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid CAS No. 24325-14-2

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

Cat. No. B554436
CAS RN: 24325-14-2
M. Wt: 295.29 g/mol
InChI Key: SFOMJKAHGVQMPU-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves carbonylation reactions, which are known to be an atom-efficient toolbox to convert a variety of easily available substrates into valuable carbonylated products . Another method that might be relevant is the O’Donnell Amino Acid Synthesis, which enables the construction of α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .

Scientific Research Applications

Biomedical Applications

Recent research highlights the significant role of carboxylic acids, including (S)-2-(((benzyloxy)carbonyl)amino)hexanedioic acid, in biomedical fields due to their diverse biological activities. Carboxylic acids have been studied for their antioxidant, antimicrobial, and cytotoxic activities, offering insights into their potential therapeutic applications. For instance, the structure-activity relationship analysis reveals that the antioxidant capability of certain carboxylic acids correlates with the presence of hydroxyl groups and conjugated bonds, impacting their efficacy in combating oxidative stress-related diseases (Godlewska-Żyłkiewicz et al., 2020). Furthermore, the cytotoxic properties of these compounds indicate a potential for cancer treatment, highlighting the importance of the carboxyl group in mediating biological interactions (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Industrial Applications

Carboxylic acids, including (S)-2-(((benzyloxy)carbonyl)amino)hexanedioic acid, are also pivotal in environmental and industrial applications. Research on reactive carbonyl species (RCS), which include carboxylic acids, sheds light on their role in chronic diseases and their potential in therapeutic developments. The interaction of RCS with biological molecules can lead to various chronic conditions, suggesting that understanding and manipulating these interactions could lead to novel treatments (Fuloria et al., 2020). Additionally, the study of benzoxaboroles, compounds related to carboxylic acid derivatives, demonstrates their wide applications ranging from organic synthesis to clinical trials due to their biological activity, further underscoring the versatility of carboxylic acids in scientific research (Adamczyk-Woźniak et al., 2009).

Nanotechnology and Advanced Materials

In the realm of nanotechnology and advanced materials, the modification and functionalization of carbon-based quantum dots with amino acids, including structures similar to (S)-2-(((benzyloxy)carbonyl)amino)hexanedioic acid, have shown promising results. Such functionalization enhances the optical and electrical properties of quantum dots, making them suitable for a range of applications from sensors to energy storage systems. This highlights the potential of carboxylic acids and their derivatives in the development of high-performance, sustainable, and biocompatible nanomaterials (Ravi et al., 2021).

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOMJKAHGVQMPU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427176
Record name Z-AAD-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

CAS RN

24325-14-2
Record name Z-AAD-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of L-2-aminoadipic acid (920 mg, 5.71 mmol), triethylamine (2.85 mL, 20.5 mmol) and water (3 mL) in 12 mL of dioxane was cooled to 0° C. and N-benzyloxycarbonyloxysuccinimide (Cbz-OSu: 1.71 g, 6.85 mmol) was added. The reaction mixture was stirred at 0° C. for 2 hours and at ambient temperature for 0.5 hours. The reaction mixture was washed with ethyl acetate and then acidified with aqueous potassium hydrogen sulfate. The acidic solution was extracted with ethyl acetate and the ethyl acetate solution was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.80 g of the title compound. MS (FAB+) m/e 296 (M+H)+.
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two

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